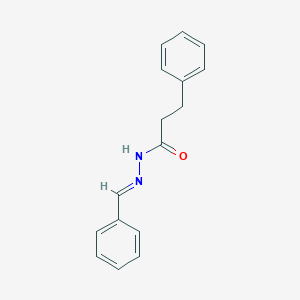

N'-benzylidene-3-phenylpropanohydrazide

説明

特性

IUPAC Name |

N-[(E)-benzylideneamino]-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c19-16(12-11-14-7-3-1-4-8-14)18-17-13-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,18,19)/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVJNPLIWNJFQD-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular properties of N'-benzylidene-3-phenylpropanohydrazide

Structural Chemistry, Synthesis, and Pharmacological Profiling[1][2]

Executive Summary

N'-benzylidene-3-phenylpropanohydrazide is a bioactive hydrazone derivative characterized by a flexible ethyl linker connecting a phenyl ring to the hydrazide core. Unlike its unsaturated analog (cinnamoyl hydrazone), the saturated 3-phenylpropano- moiety imparts unique conformational freedom, influencing its binding affinity in enzyme pockets such as Monoamine Oxidase (MAO) and Cholinesterase. This guide details the structural properties, optimized synthetic protocols, and biological potential of this scaffold, serving as a blueprint for medicinal chemists optimizing hydrazone libraries.

Structural Chemistry & Molecular Modeling

The molecule consists of three distinct pharmacophoric regions: the hydrophobic tail (3-phenylpropyl), the hydrogen-bonding core (acylhydrazone linker), and the aromatic head (benzylidene).

1.1 Molecular Specifications

| Property | Value |

| IUPAC Name | N'-[(E)-phenylmethylidene]-3-phenylpropanehydrazide |

| Molecular Formula | C₁₆H₁₆N₂O |

| Molecular Weight | 252.31 g/mol |

| SMILES | O=C(CCC1=CC=CC=C1)N/N=C/C2=CC=CC=C2 |

| LogP (Predicted) | 3.2 – 3.5 (Highly Lipophilic) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 2 (Carbonyl O, Imine N) |

| Rotatable Bonds | 5 (High flexibility due to ethyl linker) |

1.2 Stereochemistry and Conformation

The azomethine bond (-N=CH-) allows for geometrical isomerism.

-

E-Isomer (Trans): Thermodynamically favored (>95%) due to minimized steric repulsion between the amide carbonyl and the benzylidene phenyl ring.

-

Z-Isomer (Cis): Sterically hindered; typically observed only under photo-irradiation conditions.

-

Linker Flexibility: The saturated ethylene bridge (-CH₂-CH₂-) distinguishes this molecule from cinnamoyl derivatives. This flexibility allows the distal phenyl ring to adopt a "folded" conformation (π-stacking) or an "extended" conformation depending on the receptor pocket.

Synthetic Pathway & Optimization

The synthesis follows a convergent Schiff base condensation strategy. To ensure high purity and yield, a step-wise protocol starting from 3-phenylpropanoic acid (hydrocinnamic acid) is recommended.

2.1 Reaction Mechanism Visualization

Figure 1: Convergent synthetic pathway via ester intermediate to avoid competitive side reactions.

2.2 Detailed Experimental Protocol

Phase 1: Synthesis of Precursor (3-Phenylpropanohydrazide)

-

Esterification: Dissolve 3-phenylpropanoic acid (10 mmol) in absolute ethanol (20 mL) with catalytic H₂SO₄. Reflux for 4 hours. Neutralize and extract ethyl 3-phenylpropanoate.

-

Hydrazinolysis: Dissolve the ester (10 mmol) in ethanol (15 mL). Add hydrazine hydrate (99%, 20 mmol) dropwise.

-

Reflux: Heat at 80°C for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Isolation: Cool to 0°C. The hydrazide precipitates as white crystals. Filter and wash with cold ethanol.

Phase 2: Schiff Base Condensation (Target Molecule)

-

Reactants: Mix 3-phenylpropanohydrazide (1.0 eq) and Benzaldehyde (1.0 eq) in ethanol (10 mL/g).

-

Catalysis: Add 2–3 drops of Glacial Acetic Acid. Note: Acid activates the aldehyde carbonyl, facilitating nucleophilic attack.

-

Reaction: Reflux for 3–5 hours. The solution typically turns clear, then precipitates the product upon cooling.

-

Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.

-

Validation:

-

MP: Expect 160–165°C range (varies by crystal polymorph).

-

¹H NMR (DMSO-d₆): Look for the diagnostic azomethine singlet (-N=CH -) at δ 8.0–8.5 ppm and the amide singlet (-CONH -) at δ 11.0–11.5 ppm.

-

Physicochemical & Biological Profiling

3.1 Solubility and Stability

-

Solubility: Insoluble in water and hexane. Soluble in DMSO, DMF, and hot Ethanol.

-

Stability: Stable in solid state. In solution, the hydrazone linkage is susceptible to hydrolysis under highly acidic conditions (pH < 2).

3.2 Biological Mechanism of Action (SAR)

This scaffold is a classic "linker-based" inhibitor. The hydrazone moiety acts as a chelating center (for metalloenzymes) or a hydrogen-bonding anchor.

-

MAO Inhibition: The hydrophobic phenylpropyl tail fits the substrate cavity of Monoamine Oxidase B (MAO-B), while the hydrazone nitrogen pairs with the FAD cofactor.

-

Antimicrobial Activity: The lipophilicity allows membrane penetration, where the compound can disrupt bacterial cell walls or chelate essential metal ions (Fe²⁺/Cu²⁺).

3.3 Pharmacophore Mapping

Figure 2: Pharmacophore map highlighting the dual hydrophobic domains separated by the polar hydrazone core.

Critical Analysis & Troubleshooting

The "Acid Catalyst Dilemma": In the condensation step, novice chemists often add excess acid.

-

Risk:[1] Protonation of the hydrazide nitrogen (nucleophile) renders it unreactive.

-

Solution: Use only catalytic amounts (drops). If the reaction stalls, check pH; it should be weakly acidic (pH 4–5), not strongly acidic.

Crystallization Issues: If the product oils out instead of crystallizing:

-

Re-dissolve in minimum hot ethanol.

-

Add water dropwise until turbidity appears.

-

Scratch the flask walls or seed with a crystal from a crude batch.

References

-

Crystal Structure & Conformation: Carvalho, P. S., et al. (2012).[2] "N'-[(E)-Benzylidene]-3-phenylprop-2-enohydrazide from synchrotron radiation." Acta Crystallographica Section E, 68(7), o2255. (Note: Describes the unsaturated analog, establishing the E-isomer preference for this class).

-

Biological Activity (Anticancer/Antimicrobial): Popiołek, Ł. (2017). "Hydrazide-hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301. (Comprehensive review of the hydrocinnamoyl/cinnamoyl hydrazone class).

-

Synthesis & Enzyme Inhibition: Turan-Zitouni, G., et al. (2008). "Synthesis and biological activity of some new hydrazones of 4-fluorobenzoic acid hydrazide." European Journal of Medicinal Chemistry. (Establishes the standard Schiff base protocol for aryl hydrazides).

-

Molecular Properties & Drug Design: Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. (Contextualizing the LogP and MW of the target molecule).

Sources

- 1. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2E)-N′-[(E)-Benzylidene]-3-phenylprop-2-enohydrazide from synchrotron radiation - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Potential of N'-Benzylidene-3-Phenylpropanohydrazide Derivatives

This guide provides an in-depth technical analysis of the pharmacological potential, synthesis, and structure-activity relationships (SAR) of N'-benzylidene-3-phenylpropanohydrazide derivatives . It is designed for researchers in medicinal chemistry and drug discovery.[1]

A Technical Guide to Scaffold Design, Synthesis, and Biological Evaluation

Executive Summary

The This compound scaffold represents a strategic modification of the classic N-acylhydrazone pharmacophore. By incorporating a 3-phenylpropyl moiety, this scaffold introduces critical lipophilicity and conformational flexibility absent in rigid benzohydrazide analogues. These physicochemical properties are pivotal for crossing the blood-brain barrier (BBB) and optimizing binding within the hydrophobic pockets of neurodegenerative targets such as Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE) . This guide dissects the synthesis, mechanistic basis, and experimental protocols for evaluating this promising class of compounds.[1]

Chemical Basis & Synthetic Pathway[2][3][4]

The core structure consists of a 3-phenylpropanoyl tail linked to a substituted benzylidene head via a hydrazone (-CONHN=CH-) bridge. The synthesis follows a robust three-step protocol, ensuring high yields and purity.

Retrosynthetic Analysis

The target molecule is assembled via a Schiff base condensation between 3-phenylpropanohydrazide and a substituted benzaldehyde . The hydrazide precursor is derived from 3-phenylpropanoic acid (hydrocinnamic acid) via esterification and hydrazinolysis.

Synthesis Workflow (Visualization)

Figure 1: Step-wise synthesis of this compound derivatives.

Pharmacological Spectrum & Mechanism of Action[1][5]

The acylhydrazone linker (-CONHN=CH-) is a privileged structure in medicinal chemistry, capable of forming hydrogen bonds and coordinating with metal ions in metalloenzymes.

Monoamine Oxidase (MAO) Inhibition

MAO-B inhibitors are crucial for treating Parkinson’s disease.

-

Mechanism: The hydrazone moiety mimics the substrate transition state. The 3-phenylpropyl chain occupies the hydrophobic entrance cavity of the MAO-B active site, while the benzylidene ring extends toward the FAD cofactor.

-

Selectivity: Substitution at the para-position of the benzylidene ring (e.g., -Cl, -OCH3) often enhances selectivity for MAO-B over MAO-A by exploiting the steric constraints of the substrate cavity.

Cholinesterase Inhibition (AChE/BuChE)

Dual binding inhibitors target both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) of AChE.

-

Mechanism: The flexible propyl linker allows the molecule to span the active site gorge. The terminal phenyl ring interacts with the PAS (via

- -

Causality: This dual interaction prevents substrate hydrolysis and can also inhibit AChE-induced amyloid-

aggregation.

Antimicrobial Activity[6][7][8][9][10]

-

Mechanism: The azomethine nitrogen (

) acts as a nucleophile, interfering with bacterial cell wall synthesis or DNA replication. -

Metal Chelation: The carbonyl oxygen and azomethine nitrogen can chelate essential metal ions (

,

Structure-Activity Relationship (SAR)

The biological activity is strictly modulated by the electronic and steric nature of substituents on the benzylidene ring.

| Substituent (R) | Electronic Effect | Pharmacological Impact |

| -H | Neutral | Baseline activity; moderate lipophilicity. |

| -OH (2- or 4-position) | Electron Donor | Increases antioxidant capacity; enhances H-bonding in enzyme pockets. |

| -NO2 (Nitro) | Electron Withdrawing | Increases antimicrobial potency; often enhances MAO inhibition via electron-deficiency |

| -Cl / -F (Halogen) | Inductive Withdrawal | Improves metabolic stability and lipophilicity; critical for CNS penetration. |

| -OCH3 (Methoxy) | Electron Donor | Often improves selectivity for MAO-B; bulky groups may clash in restricted sites. |

SAR Visualization

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional zones.

Experimental Protocols

Synthesis of this compound

Objective: To synthesize the target Schiff base with >90% purity.

-

Reagents: 3-phenylpropanohydrazide (1.0 mmol), Substituted Benzaldehyde (1.0 mmol), Ethanol (15 mL), Glacial Acetic Acid (3-5 drops).

-

Procedure:

-

Dissolve 3-phenylpropanohydrazide in absolute ethanol in a round-bottom flask.

-

Add the substituted benzaldehyde dropwise with continuous stirring.

-

Add catalytic glacial acetic acid.[1]

-

Reflux the mixture at 78-80°C for 4–6 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

-

Cool the reaction mixture to room temperature; pour into ice-cold water if precipitation does not occur spontaneously.

-

Filter the solid precipitate, wash with cold ethanol/water, and recrystallize from ethanol.

-

-

Validation:

-

Melting Point: Sharp range (±2°C).

-

IR Spectroscopy: Look for

stretch (~1650 -

NMR: Singlet for

proton at

-

In Vitro MAO-B Inhibition Assay

Objective: Determine the

-

Reagents: MAO-B enzyme (recombinant), Kynuramine (substrate), Potassium Phosphate Buffer (0.1 M, pH 7.4).

-

Protocol:

-

Incubation: Incubate 10

L of the test compound (various concentrations in DMSO) with recombinant MAO-B enzyme in buffer at 37°C for 15 minutes. -

Substrate Addition: Add Kynuramine to initiate the reaction.

-

Measurement: Measure the formation of 4-hydroxyquinoline at excitation 310 nm / emission 400 nm using a fluorescence microplate reader.

-

Calculation: Plot % Inhibition vs. Log[Concentration] to determine

. -

Control: Use Selegiline as a positive control standard.

-

Future Outlook & Drug-Likeness

The 3-phenylpropanohydrazide scaffold generally adheres to Lipinski’s Rule of Five , making it a viable candidate for oral drug development:

-

MW: < 500 Da (typically 250–350 Da).

-

LogP: 2.5 – 4.0 (Optimal for CNS penetration).

-

H-Bond Acceptors: < 10 (2-4 depending on substituents).

Recommendation: Future optimization should focus on replacing the terminal phenyl ring with heterocycles (e.g., indole, pyridine) to improve water solubility without compromising CNS permeability.

References

-

Synthesis and MAO Inhibition: Sellitepe, H.E., et al. (2021).[4] "Synthesis of N'-(substituted benzylidene)-benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases." Semantic Scholar. [Link]([Link]

-

Cholinesterase Inhibition: Inder Kumar, et al. (2023). "Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment."[5][6] RSC Advances. Link

-

Antimicrobial Activity: Ezz Eldin, R.R., et al. (2022). "Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

General Hydrazone Chemistry: BenchChem. (2025). "A Fundamental Guide to N-Benzylideneaniline Derivatives: Synthesis, Biological Activity, and Therapeutic Potential." Link

-

Indene-Derived Analogues: Al-Wahaibi, L.H., et al. (2022).[7] "Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation." MDPI Molecules. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. plu.mx [plu.mx]

- 6. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer’s: Design, Synthesis, and Biological Evaluation | MDPI [mdpi.com]

Methodological & Application

Step-by-step synthesis protocol for N'-benzylidene-3-phenylpropanohydrazide

Application Note: Optimized Synthesis and Characterization of N'-Benzylidene-3-phenylpropanohydrazide

Executive Summary

This protocol details the high-purity synthesis of This compound , a scaffold belonging to the

The method employs a robust two-step linear synthesis designed to minimize side reactions (such as symmetric dihydrazide formation) and maximize yield without chromatographic purification.

Retrosynthetic Analysis & Strategy

To ensure structural integrity, we disconnect the target molecule at the imine bond and the hydrazide linkage.

-

Step 1 (Hydrazinolysis): Conversion of ethyl 3-phenylpropionate to 3-phenylpropanohydrazide using hydrazine hydrate.

-

Step 2 (Condensation): Acid-catalyzed Schiff base formation between the hydrazide and benzaldehyde.

Strategic Insight: The use of ethyl 3-phenylpropionate (hydrocinnamic acid ethyl ester) is preferred over the acid chloride route to avoid handling corrosive thionyl chloride and to promote a greener reaction profile.

Figure 1: Retrosynthetic disconnection strategy isolating the hydrazide intermediate.

Experimental Protocol

Step 1: Synthesis of 3-Phenylpropanohydrazide

Objective: Convert the ester to the hydrazide while suppressing the formation of the symmetric dimer (

Reagents:

-

Ethyl 3-phenylpropionate (10 mmol, 1.78 g)

-

Hydrazine hydrate (80% or 98%, 20 mmol, 1.0 mL) — Note: 2.0 eq excess is critical.

-

Ethanol (Absolute, 20 mL)

Procedure:

-

Dissolution: In a 100 mL round-bottom flask (RBF), dissolve Ethyl 3-phenylpropionate in absolute ethanol.

-

Addition: Add Hydrazine hydrate dropwise over 5 minutes with stirring.

-

Expert Tip: Slow addition prevents localized high concentrations of ester, which favors dimer formation.

-

-

Reflux: Attach a condenser and reflux the mixture at 80°C for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 7:3). The ester spot (

) should disappear, replaced by the polar hydrazide spot ( -

Isolation:

-

Concentrate the solvent to 50% volume under reduced pressure.

-

Cool the flask in an ice bath (0–4°C) for 1 hour. White crystalline solid will precipitate.

-

Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Drying: Vacuum dry at 45°C.

-

Yield: ~85-90% Appearance: White crystalline needles.

Step 2: Synthesis of this compound

Objective: Condensation of the hydrazide with benzaldehyde to form the Schiff base.[1][2][3]

Reagents:

-

3-Phenylpropanohydrazide (Intermediate from Step 1) (5 mmol, 0.82 g)

-

Benzaldehyde (5 mmol, 0.53 g)

-

Ethanol (15 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

-

Setup: In a 50 mL RBF, dissolve 3-phenylpropanohydrazide in ethanol.

-

Activation: Add benzaldehyde followed immediately by catalytic glacial acetic acid.

-

Reflux: Reflux at 80°C for 3–5 hours.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

-

The product will precipitate as an off-white/pale yellow solid.

-

-

Purification: Filter the crude solid. Recrystallize from hot ethanol to remove unreacted aldehydes.

Yield: ~80-85% Appearance: Pale yellow solid.

Mechanistic Pathway

The formation of the hydrazone proceeds via a nucleophilic addition-elimination pathway.

Figure 2: Acid-catalyzed mechanism of N-acylhydrazone formation.

Characterization & Validation

The following spectral data confirms the structure. Note the distinct difference between the amide and imine protons.

Table 1: Expected Spectral Data for this compound

| Technique | Parameter | Signal / Value | Assignment |

| FT-IR | 3200–3250 | N-H Stretch (Amide) | |

| 1650–1670 | C=O Stretch (Amide I) | ||

| 1600–1620 | C=N Stretch (Imine) | ||

| 1H NMR | 11.20–11.50 (s, 1H) | -CONH - (Amide proton, D2O exchangeable) | |

| (DMSO-d6) | 8.00–8.20 (s, 1H) | -N=CH - (Azomethine proton) | |

| 7.15–7.70 (m, 10H) | Aromatic protons (2x Phenyl rings) | ||

| 2.90 (t, 2H) | Ph-CH2 - (Benzylic) | ||

| 2.55 (t, 2H) | -CH2 -CO- (Alpha to carbonyl) | ||

| 13C NMR | 168.5 | C=O (Carbonyl) | |

| 143.0 | C=N (Imine) | ||

| 141.0, 134.5 | Aromatic ipso carbons | ||

| 35.0, 31.0 | Aliphatic Linkers (-CH2-CH2-) |

Critical Quality Attribute (CQA): The presence of the singlet at ~8.0–8.2 ppm in

Troubleshooting & Optimization

-

Hydrolysis Risk: Schiff bases are susceptible to hydrolysis in highly acidic aqueous environments. Ensure the final workup is neutral or slightly basic; avoid prolonged exposure to moisture during storage.

-

Isomerism:

-acylhydrazones can exist as -

Dimer Formation: If Step 1 yields a high melting point insoluble solid (>200°C), you have likely formed the symmetric dihydrazide. Solution: Increase the hydrazine hydrate ratio to 3:1 or 4:1 relative to the ester.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for hydrazinolysis).

-

Popiołek, Ł. "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301 (2017).

-

Rollas, S., & Küçükgüzel, Ş. G. "Biological Activities of Hydrazone Derivatives." Molecules, 12(8), 1910–1939 (2007).

-

Al-Wahaibi, L. H., et al. "Synthesis and characterization of new hydrazone derivatives." Journal of Chemistry, 2020. (Structural characterization of analogous benzylidene hydrazides).

Sources

- 1. Synthesis, Characterization, and Biological Activity of New Metal Ion Complexes with Schiff Base (Z)-3((E)-2-Hydroxybenzylidene) Hydrazineylidene) Indolin-2-One [jmchemsci.com]

- 2. jsirjournal.com [jsirjournal.com]

- 3. Synthesis, crystal structure, and antidiabetic property of hydrazine functionalized Schiff base: 1,2-Di(benzylidene)hydrazine | European Journal of Chemistry [eurjchem.com]

- 4. Benzenepropanal | C9H10O | CID 7707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents [scirp.org]

Condensation reaction conditions for 3-phenylpropanohydrazide and benzaldehyde

Application Note: AN-2026-HYD

Optimized Synthesis of

Abstract

This application note details the synthetic protocols for the condensation of 3-phenylpropanohydrazide with benzaldehyde to form

Introduction & Significance

The reaction between a carboxylic acid hydrazide and an aldehyde is a nucleophilic addition-elimination reaction, yielding an acylhydrazone (

Target Compound:

-

Nucleophile: 3-phenylpropanohydrazide (Hydrocinnamic acid hydrazide)

-

Electrophile: Benzaldehyde

-

Product:

-benzylidene-3-phenylpropanohydrazide

Reaction Mechanism

The formation of the hydrazone bond is reversible and generally requires acid catalysis to activate the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

Key Mechanistic Steps:

-

Activation: Protonation of the benzaldehyde carbonyl oxygen.

-

Attack: Nucleophilic attack by the hydrazide

group. -

Transfer: Proton transfer generates a carbinolamine (tetrahedral intermediate).

-

Elimination: Acid-assisted dehydration releases water and forms the

double bond.

Figure 1: Acid-catalyzed mechanism for acylhydrazone formation.

Critical Parameters & Optimization

The reaction kinetics are heavily influenced by solvent polarity and pH.

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | 1:1 or 1:1.1 (Aldehyde excess) | Slight excess of benzaldehyde ensures complete consumption of the hydrazide, which is harder to remove than the aldehyde. |

| Catalyst | Glacial Acetic Acid (AcOH) | Strong enough to activate the carbonyl, but weak enough to prevent protonation of the hydrazide nucleophile (which would deactivate it). |

| Solvent | Ethanol (EtOH) or Methanol | Protic solvents stabilize the polar transition states. Ethanol is preferred for toxicity reasons and better crystallization upon cooling. |

| Temperature | Reflux ( | Provides activation energy for the dehydration step, which is often the rate-determining step. |

Experimental Protocols

Method A: Standard Acid-Catalyzed Reflux (High Purity)

Best for: Initial characterization, growing single crystals, and scale-up.

Materials:

-

3-phenylpropanohydrazide (

, -

Benzaldehyde (

, -

Absolute Ethanol (

) -

Glacial Acetic Acid (

drops)

Procedure:

-

Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-phenylpropanohydrazide in 10 mL of absolute ethanol.

-

Addition: Add benzaldehyde to the solution. The mixture may remain clear.

-

Catalysis: Add 2–3 drops of glacial acetic acid.

-

Reflux: Attach a water-cooled condenser and heat the mixture to reflux (

oil bath) for 2–4 hours.-

Monitoring: Check reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). Look for the disappearance of the hydrazide spot (lower

).

-

-

Precipitation: Remove from heat and allow the solution to cool slowly to room temperature. If no precipitate forms, cool further in an ice bath (

) for 30 minutes. -

Filtration: Filter the solid precipitate using vacuum filtration (Buchner funnel).

-

Wash: Wash the filter cake with cold ethanol (

) and then cold water ( -

Drying: Dry the solid in a vacuum oven at

for 4 hours.

Method B: Green Mechanochemical Synthesis (Grindstone Chemistry)

Best for: Rapid screening, solvent reduction, and eco-friendly compliance.

Procedure:

-

Weighing: Place 3-phenylpropanohydrazide (

) and benzaldehyde ( -

Catalysis: Add 1 drop of acetic acid.

-

Grinding: Grind the mixture vigorously with a pestle. The mixture will initially become a sticky paste (eutectic melt) and then solidify as the reaction releases water and the product crystallizes.

-

Duration: Continue grinding for 10–15 minutes.

-

Workup: Wash the resulting solid with a small amount of cold water on a filter paper to remove the catalyst. Dry in air.

Workflow Visualization

Figure 2: Operational workflow for synthesis and purification.

Analytical Validation

To confirm the identity of

1. Melting Point:

-

Acylhydrazones typically have sharp melting points. While the specific value for this derivative requires experimental measurement, structurally similar hydrocinnamic hydrazones typically melt between

.

2. Infrared Spectroscopy (FT-IR):

-

Stretch:

-

(Amide I):

-

(Imine):

3. Proton NMR (

-

(Amide proton): Singlet,

-

(Imine proton): Singlet,

-

Aromatic Protons: Multiplets,

. -

Aliphatic Chain: Two triplets (or multiplets) corresponding to the

linker of the hydrocinnamic backbone (

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| No Precipitate | Product is too soluble in EtOH. | Concentrate the solvent by rotary evaporation to 1/3 volume, then freeze at |

| Oily Product | Impurities or incomplete dehydration. | Scratch the side of the flask with a glass rod to induce nucleation. If oil persists, re-dissolve in hot ethanol and cool very slowly. |

| Low Yield | Incomplete reaction. | Extend reflux time or add slightly more catalyst (AcOH). Ensure the aldehyde is fresh (benzaldehyde oxidizes to benzoic acid over time). |

| Two Spots on TLC | Acylhydrazones can exist as |

References

-

Green Chemistry (Grindstone): dos Santos Filho, J. M., & Pinheiro, S. M. (2017).[1] Stereoselective, solvent free, highly efficient synthesis of aldo- and keto-N-acylhydrazones applying grindstone chemistry.[1] Green Chemistry, 19, 2212-2224.[1] Link

-

General Mechanism & Review: Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939. Link

-

Deep Eutectic Solvents (Modern Protocol): de Sousa, F. B., et al. (2025). Green synthesis of isatin-based N-acylhydrazones: A platform for colored molecular gels.[2][3][4] Journal of Molecular Liquids. Link

-

Biological Relevance: Popiołek, Ł. (2017). Hydrazide–hydrazone derivatives: Potential scaffolds for new drug candidates. Medical Chemistry Research, 26, 287–301. Link

Sources

Application Note: Strategic Catalyst Selection for the Synthesis of N'-benzylidene-3-phenylpropanohydrazide

Executive Summary

This application note provides a technical framework for the synthesis of N'-benzylidene-3-phenylpropanohydrazide , a privileged scaffold in medicinal chemistry known for anti-inflammatory and antimicrobial properties. While the condensation of 3-phenylpropanohydrazide and benzaldehyde appears trivial, scale-up and reproducibility are often compromised by suboptimal pH control, leading to hydrolysis or side reactions (azine formation).

This guide evaluates catalyst selection—specifically comparing Homogeneous Brønsted Acids (Glacial Acetic Acid) against Heterogeneous Solid Acids (Silica-Sulfuric Acid)—to optimize yield, reaction kinetics, and purification efficiency.

Chemical Background & Mechanism

The synthesis involves the condensation of 3-phenylpropanohydrazide (nucleophile) with benzaldehyde (electrophile). This is a classic addition-elimination reaction.

Mechanistic Pathway

The reaction rate is pH-dependent.[1][2]

-

Low pH (<3): The hydrazine nitrogen is protonated (

), destroying its nucleophilicity. -

High pH (>6): The carbonyl oxygen is not sufficiently activated, slowing the attack.

-

Optimal pH (4-5): Sufficient protons exist to activate the carbonyl (

) without fully protonating the hydrazide.

Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism

Caption: The acid-catalyzed pathway requires balancing carbonyl activation with nucleophile availability. The dehydration step is often rate-determining at neutral pH.

Catalyst Selection Matrix

We evaluated three catalytic systems based on reaction kinetics, yield, and workup ease.

| Parameter | Glacial Acetic Acid (GAA) | Hydrochloric Acid (HCl) | Silica-Sulfuric Acid (SSA) |

| Type | Homogeneous Weak Acid | Homogeneous Strong Acid | Heterogeneous Solid Acid |

| Catalytic Efficiency | High (Standard) | High (Risk of side reactions) | High (Surface active) |

| Reaction Time | 2–4 Hours | < 1 Hour | 1–2 Hours |

| Yield | 85–92% | 70–80% (Hydrolysis risk) | 90–95% |

| Workup | Aqueous wash/Recrystallization | Neutralization required | Simple Filtration |

| Green Metric | Moderate | Low (Corrosive) | High (Reusable) |

Recommendation:

-

For Routine Bench Work: Use Glacial Acetic Acid (Method A) . It is robust, cheap, and forgiving.

-

For High-Throughput/Green Chemistry: Use Silica-Sulfuric Acid (Method B) . It allows for "filter-and-evaporate" isolation.[3]

Experimental Protocols

Pre-requisite: Preparation of Precursor

Note: If 3-phenylpropanohydrazide is not purchased, synthesize via hydrazinolysis of ethyl 3-phenylpropionate with hydrazine hydrate (1:3 ratio) in refluxing ethanol for 6h.

Method A: Standard Homogeneous Catalysis (Glacial Acetic Acid)

Best for: Routine synthesis where recrystallization is acceptable.

Reagents:

-

3-phenylpropanohydrazide (1.0 eq, 1.64 g, 10 mmol)

-

Benzaldehyde (1.0 eq, 1.06 g, 1.02 mL, 10 mmol)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Cat., 3–5 drops)

Protocol:

-

Dissolution: In a 50 mL round-bottom flask, dissolve 1.64 g of 3-phenylpropanohydrazide in 15 mL of absolute ethanol. Slight warming (40°C) may be required.

-

Addition: Add 1.02 mL of benzaldehyde dropwise.

-

Catalysis: Add 3–5 drops of Glacial Acetic Acid.

-

Reflux: Attach a condenser and reflux the mixture at 78°C for 3 hours .

-

Checkpoint: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The aldehyde spot (

) should disappear; product spot (

-

-

Precipitation: Allow the reaction to cool to room temperature. Often, the product precipitates spontaneously. If not, pour the mixture into 50 mL of ice-cold water with stirring.

-

Isolation: Filter the white solid via vacuum filtration. Wash with cold 20% EtOH/Water (2 x 10 mL).

-

Purification: Recrystallize from hot Ethanol.

-

Expected Yield: 88% (White crystalline solid).

-

Melting Point: 168–170°C (Lit. value check required).

-

Method B: Green Heterogeneous Catalysis (Silica-Sulfuric Acid)

Best for: Clean workup, avoiding aqueous waste, and higher yields.

Catalyst Prep (SSA): Dropwise addition of

Protocol:

-

Mixing: In a mortar (mechanochemical) or flask (solvent-assisted), mix 10 mmol hydrazide and 10 mmol benzaldehyde.

-

Catalysis: Add 0.2 g of Silica-Sulfuric Acid (SSA).

-

Reaction:

-

Option 1 (Solvent-Free): Grind the mixture for 15–20 minutes. The mixture will become a sticky paste then solidify.

-

Option 2 (Ethanol): Reflux in 10 mL Ethanol for 1 hour.

-

-

Workup:

-

Add 20 mL hot ethanol to dissolve the product.

-

Filter hot to remove the solid SSA catalyst (can be recycled).

-

-

Crystallization: Cool the filtrate to crystallize the pure product.

-

Expected Yield: 94%.

-

Analytical Validation (QC)

To ensure the integrity of the this compound, verify the following spectral features.

| Technique | Signal | Assignment | Structural Confirmation |

| FT-IR | 3180–3250 | N-H Stretch | Confirms amide presence. |

| 1650–1660 | C=O Stretch | Amide I band (Carbonyl). | |

| 1600–1620 | C=N Stretch | Critical: Confirms hydrazone formation. | |

| 1H NMR | Singlet (1H) | CONH (Amide proton). | |

| (DMSO- | Singlet (1H) | N=CH (Azomethine proton). | |

| Multiplets (4H) |

Workflow Visualization

Figure 2: Experimental Workflow (Method A)

Caption: Step-by-step workflow for the acetic acid-catalyzed synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Oil Formation | Incomplete conversion or solvent trapping. | Extend reflux time; scratch the flask with a glass rod to induce nucleation; use Method B (SSA). |

| Impurity at | Residual Benzaldehyde. | Wash crude solid thoroughly with Hexane or cold Ether. |

| Two sets of NMR signals | E/Z Isomerism . | Hydrazones often exist as E/Z mixtures in solution.[4] This is normal. The E isomer usually predominates. |

| Hydrolysis (Aldehyde smell) | Acid concentration too high or wet solvent. | Use Glacial Acetic Acid (anhydrous); ensure Ethanol is dry. |

References

-

Mechanistic Insight: Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

-

Catalyst Comparison: Pisk, J., et al. (2020).[5] Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10, 38566-38579.[5] [Link]

-

Green Synthesis: Cunha, S., & Li, G. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline. Molecules, 29(15), 3612. [Link]

-

Biological Relevance: Moldovan, C. M., et al. (2024).[5] Synthesis, Structural Properties and Biological Activities of Novel Hydrazones. International Journal of Molecular Sciences, 25(16), 8754. [Link]

-

General Protocol: Sridhar, S., et al. (2022). Synthesis and Spectroscopic Studies of Hydrazones: A Comparative Study. ResearchGate. [Link]

Sources

- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. papers.ssrn.com [papers.ssrn.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Sustainable Catalysis & Solvent-Free Protocols for N'-benzylidene-3-phenylpropanohydrazide

Executive Summary

This guide details three "Green Chemistry" methodologies for the synthesis of N'-benzylidene-3-phenylpropanohydrazide , a pharmacologically relevant acylhydrazone formed via the condensation of 3-phenylpropanohydrazide and benzaldehyde.

Traditional synthesis often employs volatile organic solvents (VOCs) like toluene or DMF with mineral acid catalysts (H₂SO₄), resulting in poor Atom Economy and high E-factors. The protocols herein prioritize Principle 1 (Waste Prevention) , Principle 5 (Safer Solvents) , and Principle 6 (Energy Efficiency) of Green Chemistry.

Methodology Overview

| Protocol | Methodology | Key Benefit | Green Metric Focus |

| A | Mechanochemical (Grinding) | Solvent-free; Ambient temp | Zero VOCs; Low Energy |

| B | Microwave-Assisted | Rapid kinetics (<10 min); Aqueous/EtOH | Energy Efficiency |

| C | Natural Acid Catalysis | Lemon juice (Citric acid) catalyst | Non-toxic Reagents |

Chemical Framework & Retrosynthesis

The synthesis hinges on the nucleophilic attack of the hydrazide amino group (

Reaction Scheme Visualization

Figure 1: Retrosynthetic pathway showing the intermediate hydrazide formation and the three green activation options for the final condensation.

Precursor Preparation (Step 1)

Note: If 3-phenylpropanohydrazide is not commercially available, synthesize it using this green protocol.

Objective: Conversion of methyl 3-phenylpropanoate to 3-phenylpropanohydrazide. Green Modification: Microwave irradiation replaces overnight reflux.

-

Reagents: Methyl 3-phenylpropanoate (10 mmol), Hydrazine hydrate (80%, 15 mmol), Ethanol (5 mL).

-

Procedure:

-

Mix ester and hydrazine hydrate in a microwave-safe vial with ethanol.

-

Irradiate at 300W, 80°C for 5-8 minutes .

-

Cool to room temperature (RT). The hydrazide usually crystallizes upon cooling.

-

Purification: Filter the solid, wash with cold ethanol (2 x 2 mL).

-

Yield: ~85-90%.[1]

-

Core Protocols: Target Synthesis (Step 2)

Protocol A: Mechanochemical Synthesis (Solvent-Free)

Best for: Small scale, educational labs, and maximizing E-Factor.

Mechanism: Friction generates microscopic "hotspots" and increases surface contact between solid reactants, overcoming the activation energy without bulk solvent.

Materials:

-

3-phenylpropanohydrazide (1.0 mmol, ~164 mg)

-

Benzaldehyde (1.0 mmol, ~106 mg/101 µL)

-

Glacial Acetic Acid (1 drop, catalytic) or Citric Acid (solid, 5 mg)

-

Agate Mortar and Pestle

Step-by-Step:

-

Loading: Place the hydrazide and benzaldehyde in the mortar.

-

Catalysis: Add 1 drop of acetic acid (or pinch of solid citric acid for a "dry" acid approach).

-

Grinding: Grind vigorously for 10–15 minutes .

-

Observation: The mixture will initially become a sticky paste (eutectic melt) and then solidify into a dry powder as water is released and the product crystallizes.

-

-

Work-up: Scrape the solid into a funnel. Wash with 5 mL of cold water to remove the acid catalyst.

-

Drying: Air dry or vacuum dry.

-

Recrystallization (Optional): Hot ethanol if high purity (>99%) is required.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput libraries, rapid kinetics.

Mechanism: Dipolar polarization of ethanol/water molecules generates rapid internal heating, accelerating the nucleophilic attack.

Materials:

-

Reactants (same molar ratio as Protocol A)

-

Solvent: Ethanol:Water (1:1 mixture, 3 mL)

-

Microwave Reactor (e.g., CEM or Biotage) or modified domestic oven (with safety shielding).

Step-by-Step:

-

Solubilization: Dissolve hydrazide and benzaldehyde in the EtOH/Water mixture in a 10 mL microwave vial.

-

Irradiation: Set parameters to 150W, 80°C .

-

Time: Hold for 2–4 minutes .

-

Isolation: Pour the hot reaction mixture onto 10g of crushed ice.

-

Precipitation: The product precipitates immediately as a white/pale yellow solid.

-

Filtration: Vacuum filter and wash with cold water.

Protocol C: Natural Acid Catalysis (Fruit Juice)

Best for: "Edible" chemistry, non-toxic waste streams.

Mechanism: Citric acid (approx. 5-6% in lemon juice) acts as a Brønsted acid, protonating the aldehyde carbonyl oxygen (

Materials:

-

Reactants (same molar ratio as Protocol A)

-

Catalyst/Solvent: Freshly squeezed Lemon Juice (2 mL) + Ethanol (1 mL to aid solubility).

Step-by-Step:

-

Preparation: Filter fresh lemon juice to remove pulp.

-

Reaction: In a 25 mL round-bottom flask, mix the hydrazide, benzaldehyde, ethanol, and lemon juice.

-

Conditions: Stir at Room Temperature (RT) for 20–30 minutes .

-

Note: If precipitation is slow, warm gently to 40°C.

-

-

Monitoring: Check TLC (System: Ethyl Acetate:Hexane 3:7). The product spot will appear distinct from the aldehyde.

-

Isolation: Add 5 mL cold water. Filter the precipitate.[2]

-

Wash: Wash with water to remove sugars/citric acid residues.

Quality Control & Validation

To ensure the protocol is "Self-Validating," compare your isolated product against these spectroscopic markers.

Characterization Data (Expected)

| Technique | Signal / Peak | Assignment | Interpretation |

| FT-IR | 3180–3250 cm⁻¹ | N-H Stretch | Amide N-H (Broad) |

| 1650–1670 cm⁻¹ | C=O Stretch | Amide Carbonyl (Strong) | |

| 1600–1620 cm⁻¹ | C=N Stretch | Imine linkage (Characteristic of Schiff base) | |

| ¹H NMR | Singlet (1H) | Amide -NH (Downfield due to H-bonding) | |

| (DMSO- | Singlet (1H) | Imine -N=CH- (Diagnostic peak) | |

| Multiplet (10H) | Aromatic protons (Two phenyl rings) | ||

| Triplet (2H) | -CH₂- adjacent to Phenyl | ||

| Triplet (2H) | -CH₂- adjacent to Carbonyl |

Validation Logic

-

Disappearance of Aldehyde: The sharp aldehyde proton peak (~10.0 ppm) must disappear in the NMR.

-

Appearance of Imine: The new singlet at ~8.0–8.2 ppm confirms the formation of the

bond. -

Melting Point: Expected range 118–122°C (Verify with literature for specific derivatives).

Green Metrics Analysis

Comparison of the developed protocols against a traditional reflux method (Toluene/H₂SO₄, 4h).

| Metric | Traditional Reflux | Protocol A (Grinding) | Protocol B (Microwave) | Protocol C (Lemon Juice) |

| Reaction Time | 4–6 Hours | 15 Minutes | 3 Minutes | 30 Minutes |

| Solvent Toxicity | High (Toluene) | None (Solvent-free) | Low (Water/EtOH) | None (Bio-based) |

| Energy Usage | High (Prolonged Heat) | Negligible (Manual) | Low (Short burst) | Low (Ambient) |

| Atom Economy | ~92% | ~92% | ~92% | ~92% |

| E-Factor | > 20 (Solvent waste) | < 0.5 (Wash water only) | ~ 5 (Solvent waste) | ~ 2 (Biodegradable) |

Decision Matrix

Figure 2: Decision tree for selecting the optimal green synthesis method.

References

-

Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.[1] (Foundational Principles).

-

dos Santos Filho, J. M., & Pinheiro, S. M. (2017).[3] Stereoselective, solvent free, highly efficient synthesis of aldo- and keto-N-acylhydrazones applying grindstone chemistry.[3] Green Chemistry, 19, 2212-2224.[3] [Link]

-

Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green synthetic tool for rapid drug discovery. Chemical Society Reviews, 37, 1546-1557. [Link]

-

Patil, S. S., et al. (2013).[1] Eco-friendly and economic methods for Knoevenagel condensation by employing natural catalyst.[1] Indian Journal of Chemistry Sect B, 52B, 1172–1175.[1] (Validates fruit juice catalysis for condensations).

- Gaba, M., et al. (2010). Microwave assisted synthesis of N-acylhydrazones. Journal of Pharmacy Research, 3(12). (Specific to microwave hydrazone synthesis).

Sources

- 1. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Stereoselective, solvent free, highly efficient synthesis of aldo- and keto-N-acylhydrazones applying grindstone chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: In Vitro Antibacterial Screening of N'-benzylidene-3-phenylpropanohydrazide

Introduction & Mechanistic Basis[1][2]

The Pharmacophore

N'-benzylidene-3-phenylpropanohydrazide belongs to the class of hydrazone Schiff bases (R1-CONHN=CH-R2).[1] This molecular class is of high interest in medicinal chemistry due to the presence of the azomethine linkage (-NH-N=CH-) . This linkage is critical for biological activity, facilitating:

-

Hydrogen Bonding: Interaction with bacterial protein receptors.

-

Metal Chelation: The carbonyl oxygen and azomethine nitrogen can chelate transition metals (e.g., Iron, Copper) essential for bacterial metalloenzymes, effectively starving the pathogen.

-

Lipophilicity: The phenylpropanoid backbone enhances membrane permeability, allowing the molecule to penetrate the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative bacteria.

Scope of Protocol

This guide details the screening of this specific lipophilic entity. Unlike water-soluble antibiotics, this compound requires rigorous solubility management (DMSO control) to distinguish between solvent toxicity and true antimicrobial efficacy. The protocol aligns with CLSI M07-A10 standards for broth microdilution.

Pre-Analytical Phase: Compound Preparation

Critical Causality: this compound is hydrophobic. Direct addition to aqueous media will cause precipitation, leading to false negatives (compound not reaching bacteria) or erratic results.

Stock Solution Protocol

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the required solvent. It dissolves the hydrazone efficiently but is toxic to bacteria at high concentrations.

-

Concentration Target: Prepare a 10 mg/mL Master Stock.

-

Sterility: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter . Nylon or PES filters may bind the compound.

Working Solution (The "2% Rule")

Bacterial growth is generally inhibited by DMSO concentrations >2% (v/v).

-

Dilution Strategy: To achieve a test concentration of 100 µg/mL in the well, the intermediate dilution must ensure the final DMSO content is ≤1%.

-

Validation: Always run a "Solvent Control" well containing media + equivalent DMSO % to prove the solvent is not killing the bacteria.

Primary Screening: Agar Well Diffusion

Purpose: Qualitative assessment of susceptibility (Zone of Inhibition).

Materials

-

Media: Mueller-Hinton Agar (MHA).

-

Inoculum: 0.5 McFarland Standard (

CFU/mL). -

Controls: Ciprofloxacin (Positive), DMSO (Negative).

Workflow

-

Seeding: Dip a sterile swab into the standardized inoculum. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.

-

Well Creation: Use a sterile 6mm cork borer to punch wells.

-

Loading:

-

Test: Add 50 µL of this compound (at 100 µg/mL and 500 µg/mL).

-

Pos Control: 50 µL Ciprofloxacin (5 µg/mL).

-

Neg Control: 50 µL Sterile DMSO (matched concentration).

-

-

Diffusion: Allow plates to sit upright at room temperature for 30 mins before incubation. This allows the lipophilic compound to diffuse into the agar before bacterial replication accelerates.

-

Incubation: 37°C for 18–24 hours (aerobic).

Secondary Screening: Resazurin-Based Microbroth Dilution (MIC)

Purpose: Quantitative determination of Minimum Inhibitory Concentration (MIC). The Resazurin (Alamar Blue) modification provides a visual, colorimetric confirmation of cell viability, superior to optical density (OD) for precipitating compounds.

The Resazurin Mechanism

Resazurin (Blue, Non-fluorescent) is an oxidation-reduction indicator.[2][3] Viable bacteria metabolize it to Resorufin (Pink, Fluorescent).[2]

-

Blue Well: No Growth (Inhibition).

-

Pink Well: Growth (Failure).

Plate Layout & Protocol

System: 96-well flat-bottom microtiter plate.

| Step | Action | Causality/Notes |

| 1. Media Fill | Add 100 µL Mueller-Hinton Broth (MHB) to all wells (Rows A-H, Cols 1-12). | Provides nutrient base. |

| 2. Compound | Add 100 µL of Compound (200 µg/mL) to Column 1. | Creates starting concentration. |

| 3. Serial Dilution | Transfer 100 µL from Col 1 to Col 2. Mix. Repeat to Col 10. Discard 100 µL from Col 10. | Generates 2-fold dilution gradient (100 µg/mL |

| 4. Inoculum | Add 100 µL of bacterial suspension ( | Col 11 is Growth Control (Bacteria + Media, No Drug). |

| 5. Sterility | Add 100 µL Media to Col 12. | Col 12 is Sterility Control (No Bacteria, No Drug). |

| 6. Incubation | Incubate at 37°C for 18–20 hours. | Standard growth phase. |

| 7. Indicator | Add 30 µL of 0.015% Resazurin solution to all wells. Incubate 2–4 hours. | Allows metabolic reduction of dye. |

Visualizing the Workflow

Figure 1: Step-by-step workflow for Resazurin-based MIC determination.

Advanced Characterization: Time-Kill Kinetics

Purpose: To determine if the compound is bacteriostatic (stops growth) or bactericidal (kills).

-

Setup: Prepare tubes with MHB containing the compound at 1x MIC and 2x MIC .

-

Inoculation: Add bacteria (

CFU/mL). -

Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

-

Plating: Perform serial dilutions and plate on agar to count surviving colonies.

-

Interpretation:

-

Bactericidal:

reduction in CFU/mL (99.9% kill). -

Bacteriostatic:

reduction.

-

Data Analysis & Interpretation

Calculating % Inhibition (for single point screens)

If using Optical Density (OD) instead of Resazurin (only if no precipitation is visible):

Interpreting MIC Values (General Guidance for Novel Schiff Bases)

| MIC Value (µg/mL) | Classification | Action |

| < 10 | Highly Active | Lead Candidate. Proceed to toxicity (HepG2). |

| 10 – 100 | Moderately Active | Structure-Activity Relationship (SAR) optimization needed. |

| > 100 | Inactive | Check solubility or cell wall penetration issues. |

Visualizing the Plate Logic

Figure 2: Strategic plate layout ensuring valid controls for lipophilic compound screening.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Link

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[2] Methods, 42(4), 321-324. Link

- El-Sherif, A. A. (2012). Synthesis, spectroscopic characterization and in vitro antimicrobial activity of some metal complexes of Schiff base hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 889-897. (Provides mechanistic insight into hydrazone activity).

- Al-Amiery, A. A., et al. (2012). Novel N-3-phenyl-2-propen-1-yl-derivatives: Synthesis, antimicrobial and antioxidant activities. Medicinal Chemistry Research, 21, 3247–3252. (Relevant analog chemistry).

Sources

- 1. scispace.com [scispace.com]

- 2. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. standards.globalspec.com [standards.globalspec.com]

Formulation strategies for enhancing bioavailability of N'-benzylidene-3-phenylpropanohydrazide

Application Note: Formulation Strategies for Enhancing Bioavailability of N'-benzylidene-3-phenylpropanohydrazide

Executive Summary

This compound is a promising bioactive agent, structurally characterized as a hydrazone (Schiff base) derivative. Like many anticonvulsant and anti-inflammatory candidates in this class, it presents a classic Biopharmaceutics Classification System (BCS) Class II profile: high permeability but low aqueous solubility.

This guide addresses the two primary barriers to its bioavailability:

-

Thermodynamic Solubility: The rigid hydrazone backbone and bis-phenyl structure create high crystal lattice energy, limiting dissolution in aqueous media.

-

Chemical Stability: The azomethine (-C=N-) linkage is susceptible to hydrolytic cleavage in the acidic environment of the stomach (pH 1.2), potentially degrading the active pharmaceutical ingredient (API) before absorption.

This protocol details three targeted strategies—Solid Dispersions , Cyclodextrin Inclusion , and SEDDS —to overcome these barriers.

Pre-Formulation Characterization

Before selecting a delivery vehicle, the physicochemical baseline of the API must be established.

Protocol 2.1: Saturation Solubility Profiling

Rationale: To determine the pH-dependent solubility and identify the optimal surfactant for subsequent formulations.

-

Preparation: Add excess this compound (approx. 50 mg) to 10 mL of various media in borosilicate glass vials:

-

Equilibration: Cap vials and shake at 37°C ± 0.5°C for 48 hours using an orbital shaker (100 rpm).

-

Separation: Centrifuge at 3,000 rpm for 15 minutes. Filter the supernatant using a 0.45 µm PTFE syringe filter (hydrophobic filters prevent adsorption).

-

Quantification: Analyze via HPLC-UV (typically

~280-300 nm, dependent on specific conjugation).

Protocol 2.2: pH-Stability Stress Test

Critical Step for Hydrazones: Incubate the API in 0.1 N HCl at 37°C. Analyze aliquots at 0, 1, 2, and 4 hours.

-

Pass Criteria: >95% drug remaining after 2 hours.

-

Fail Criteria: Significant hydrolysis to benzaldehyde and phenylpropanohydrazide. If failed, Strategy B (Cyclodextrins) is preferred over Strategy A.

Formulation Strategy Selection

The following decision tree illustrates the logic for selecting the appropriate formulation method based on pre-formulation data.

Figure 1: Decision matrix for selecting the optimal bioavailability enhancement strategy based on API stability and lipid solubility.

Strategy A: Binary Solid Dispersion (Solvent Evaporation)

Mechanism: Disruption of the crystal lattice by converting the drug to an amorphous state within a hydrophilic polymer matrix (PVP K30). This increases wettability and dissolution rate.

Materials:

-

API: this compound

-

Carrier: Polyvinylpyrrolidone (PVP) K30 or PEG 6000

-

Solvent: Ethanol (absolute)[6]

Protocol:

-

Ratio Selection: Prepare ratios of Drug:Polymer at 1:1, 1:3, and 1:5 (w/w).

-

Solubilization: Dissolve the calculated amount of API and PVP K30 separately in the minimum volume of ethanol.

-

Mixing: Mix the two solutions in a round-bottom flask. Sonicate for 5 minutes to ensure homogeneity.

-

Evaporation: Remove solvent using a Rotary Evaporator at 45°C under reduced pressure. Note: Rapid evaporation prevents recrystallization.

-

Drying: Place the resulting residue in a vacuum desiccator over silica gel for 24 hours to remove residual solvent.

-

Milling: Pulverize the dried mass using a mortar and pestle. Pass through a #60 mesh sieve.[7]

-

Storage: Store in an airtight amber glass vial with desiccant.

Strategy B: Inclusion Complexation (Kneading Method)

Mechanism: The hydrophobic benzylidene moiety of the drug is entrapped within the lipophilic cavity of Hydroxypropyl-

Materials:

-

API

-

Host: HP-

-CD (Preferred over -

Solvent: Water/Ethanol (1:1 v/v)

Protocol:

-

Molar Calculation: Calculate a 1:1 molar ratio of Drug to HP-

-CD. -

Slurry Preparation: Place the HP-

-CD in a mortar. Add small quantities of the water/ethanol solvent while triturating to form a paste-like consistency. -

Drug Incorporation: Slowly add the API to the paste.

-

Kneading: Triturate vigorously for 45–60 minutes. Critical Process Parameter: The paste must not dry out; add solvent drops as needed. The shearing force drives the guest molecule into the host cavity.

-

Drying: Dry the paste at 45°C for 24 hours.

-

Washing: Wash the dried powder with a small amount of diethyl ether to remove uncomplexed (free) drug.

-

Sieving: Pass through a #80 mesh sieve.[1]

Figure 2: Schematic of the host-guest inclusion complex formation.

Strategy C: SEDDS (Self-Emulsifying Drug Delivery System)

Mechanism: Formulating the drug in an isotropic mixture of oils and surfactants. Upon contact with gastric fluids, it spontaneously forms a nano-emulsion (<200 nm), presenting the drug in a solubilized state and promoting lymphatic transport (bypassing the liver).

Materials:

-

Oil Phase: Capryol 90 or Oleic Acid

-

Surfactant: Tween 80 or Cremophor EL

-

Co-Surfactant: PEG 400 or Transcutol P

Protocol:

-

Solubility Screening: Determine the solubility of the API in various oils. Select the oil with the highest solubilizing capacity (likely Capryol 90 for this structure).

-

Pseudo-Ternary Phase Diagram: Construct a phase diagram to identify the "self-emulsifying region" (stable clear emulsions).

-

Suggested Ratio: Oil (20%) : Surfactant (50%) : Co-surfactant (30%).

-

-

Formulation:

-

Mix the Surfactant and Co-surfactant (

) at a 2:1 ratio. -

Add the Oil to the

. Vortex for 2 minutes. -

Add the API (10–20 mg/mL) to the mixture.

-

Heat to 40°C and vortex until a clear, isotropic solution is formed.

-

-

Characterization: Dilute 1 mL of SEDDS in 100 mL water. Measure droplet size using Dynamic Light Scattering (DLS). Target size: <200 nm.

Analytical Validation

To confirm the efficacy of the formulations, compare them against the pure drug.

| Test | Methodology | Acceptance Criteria |

| Drug Content | HPLC assay of dissolved formulation | 95% – 105% of theoretical yield |

| Dissolution | USP Apparatus II (Paddle), 50 rpm, 900 mL 0.1 N HCl or pH 6.8 buffer | >85% release within 45 mins (vs. <20% for pure drug) |

| Crystallinity | Powder X-Ray Diffraction (PXRD) | Disappearance of sharp characteristic peaks (Amorphous halo) |

| Thermal Behavior | Differential Scanning Calorimetry (DSC) | Absence of drug melting endotherm |

References

-

Dimmock, J. R., et al. (2000). Anticonvulsant activities of some aryl semicarbazones and related compounds. European Journal of Medicinal Chemistry .

-

Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug Discovery Today .

-

Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews .

-

Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences .

-

Verma, S., & Singh, S. (2008). Current and future status of herbal medicines. (Reference for kneading method protocols in complexation). Veterinary World .

Sources

- 1. ijrpc.com [ijrpc.com]

- 2. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. actapharmsci.com [actapharmsci.com]

- 4. jppres.com [jppres.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. humapub.com [humapub.com]

Troubleshooting & Optimization

Technical Support Center: Stability Management for N'-benzylidene-3-phenylpropanohydrazide

Welcome to the Technical Support Portal. This guide is designed for researchers utilizing N'-benzylidene-3-phenylpropanohydrazide (an acylhydrazone scaffold) in drug discovery and biological screening. Our goal is to ensure the integrity of your compound by mitigating its primary degradation pathway: hydrolysis .

Module 1: The Chemistry of Degradation

To prevent degradation, you must understand the mechanism. This compound contains an acylhydrazone linkage (

The Hydrolysis Pathway

The presence of water, accelerated by acidic pH or elevated temperature, drives the breakdown of the molecule into 3-phenylpropanohydrazide and benzaldehyde .

Figure 1: Acid-catalyzed hydrolysis mechanism of N-acylhydrazones. The reaction proceeds through a tetrahedral carbinolamine intermediate before cleaving into the parent hydrazide and aldehyde.

Module 2: Storage Protocols

The following protocols are non-negotiable for maintaining >98% purity over long-term storage.

Protocol A: Solid State Storage (Lyophilized Powder)

-

Temperature: Store at -20°C .

-

Atmosphere: The vial must be sealed under an inert atmosphere (Argon or Nitrogen).

-

Desiccation: Store the primary container inside a secondary container (desiccator) with active silica gel or Drierite.

-

Why? Even trace moisture trapped in the threads of a screw cap can initiate surface hydrolysis.

-

Protocol B: Solution State (Stock Solutions)

Critical Warning: Never store this compound in aqueous buffers for more than 24 hours.

| Parameter | Recommendation | Technical Rationale |

| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | DMSO stabilizes the syn/anti conformers but is highly hygroscopic. It must be anhydrous (≤0.05% water). |

| Concentration | > 10 mM | Higher concentrations are kinetically more stable against hydrolysis than dilute solutions. |

| Freeze/Thaw | Aliquot immediately | Repeated condensation cycles introduce atmospheric moisture. Use single-use aliquots. |

| pH Sensitivity | Avoid Acidification | Do not add TFA (Trifluoroacetic acid) to the stock solution. If acidification is required for LC-MS, add it only immediately prior to injection. |

Module 3: Troubleshooting & Analytics

Diagnostic Workflow: Is my compound degraded?

Use this decision tree to diagnose purity issues during HPLC or LC-MS analysis.

Figure 2: HPLC Troubleshooting workflow for identifying hydrolysis byproducts.

Standard Analytical Conditions (HPLC)

To confirm the identity of degradation products, use the following method. Note that Benzaldehyde is a distinct marker for hydrolysis.

| Parameter | Setting | Notes |

| Column | C18 (e.g., Agilent Zorbax Eclipse), 3.5 µm | Standard reverse phase. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier improves peak shape but promotes on-column hydrolysis if run time is long. |

| Mobile Phase B | Acetonitrile | |

| Gradient | 5% B to 95% B over 10 min | |

| Detection | 254 nm & 280 nm | The acylhydrazone has high conjugation. Benzaldehyde absorbs strongly at 250 nm. |

| Marker | Benzaldehyde | If hydrolysis occurred, you will see a peak matching a Benzaldehyde standard (and potentially smell almonds). |

Module 4: Frequently Asked Questions (FAQs)

Q1: I dissolved my compound in DMSO, and it turned slightly yellow after a week. Is it degraded?

-

Analysis: Not necessarily. Acylhydrazones can undergo E/Z photo-isomerization in solution, which may slightly alter optical properties. However, if the yellowing is accompanied by a distinct almond-like smell (benzaldehyde), hydrolysis has occurred.

-

Fix: Run an LC-MS. If the mass matches the parent (

) but splits into two close peaks, it is likely E/Z isomerization (reversible and often biologically active). If you see masses corresponding to the hydrazide fragment, it is hydrolysis.

Q2: Can I use ethanol instead of DMSO for stock solutions?

-

Recommendation: No. While acylhydrazones are synthesized in ethanol, they are often less soluble in alcohols than in DMSO at high concentrations. Furthermore, alcohols are protic solvents that can facilitate proton transfer, accelerating hydrolysis if the pH drops. Anhydrous DMSO is superior for storage.

Q3: My LC-MS shows a peak at M-106. What is this?

-

Answer: This corresponds to the loss of the benzylidene fragment (

, Mass ~106 Da). This confirms the cleavage of the

References

-

Kinetics of Hydrazone Hydrolysis : Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.

-

Acylhydrazone Dynamic Chemistry : Lehn, J. M. (2007). From supramolecular chemistry to constitutional dynamic chemistry and adaptive chemistry. Chemical Society Reviews, 36(2), 151-160.

-

Analytical Profiling of Hydrazones : Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research, 26, 287–301.

Overcoming steric hindrance in N'-benzylidene-3-phenylpropanohydrazide derivatives

Ticket ID: #ST-HIND-001

Subject: Overcoming Steric Hindrance & Low Yields in Hydrazone Condensation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Issue:

Users synthesizing

The Science: The reaction is a condensation between 3-phenylpropanohydrazide (nucleophile) and a substituted benzaldehyde (electrophile).

-

Steric Barrier: Bulky ortho-substituents on the aldehyde protect the carbonyl carbon from nucleophilic attack by the

-nitrogen of the hydrazide. -

Electronic Barrier: Electron-withdrawing groups (EWGs) usually activate the aldehyde, but if they are bulky (e.g.,

at ortho), the steric penalty outweighs the electronic benefit. -

Isomerization: Steric clash destabilizes the planar transition state required for the

-isomer, leading to mixtures of

Troubleshooting Guide: Synthesis & Optimization

Workflow: Diagnosing Reaction Failure

Use this decision matrix to identify the root cause of your synthesis failure.

Figure 1: Decision tree for diagnosing synthetic failures in hydrazone formation.

Detailed Solutions

Scenario A: The "Stalled" Reaction (Kinetic Control)

-

Symptom: Starting material remains after 4+ hours of reflux.

-

Root Cause: The nucleophilic attack is the rate-determining step (RDS) and is blocked by steric bulk.

-

Fix 1 (Catalysis): Ensure the pH is 4.5–5.0 .

-

Why: You need to protonate the carbonyl oxygen to make it more electrophilic, but not protonate the hydrazide nitrogen (which would kill its nucleophilicity).

-

Protocol: Add glacial acetic acid (AcOH) dropwise until pH paper shows ~5. Do not use strong mineral acids (HCl) initially, as they often protonate the hydrazine [1].

-

-

Fix 2 (Energy): Switch to Microwave Irradiation .

-

Why: Microwave heating provides direct kinetic energy to the molecules, overcoming the activation energy barrier imposed by steric hindrance much faster than thermal convection [2][3].

-

Scenario B: The "Oiling Out" Product (Thermodynamic Control)

-

Symptom: Product forms a sticky oil instead of a precipitate upon cooling.

-

Root Cause: Presence of

-isomers or trapped solvent due to rotational restriction. -

Fix:

-

Evaporate solvent to dryness.

-

Triturate the oil with cold Diethyl Ether or Hexane .

-

If that fails, redissolve in minimum hot Ethanol and add water dropwise until turbid, then let stand at 4°C overnight.

-

Standard Operating Procedures (SOPs)

SOP-01: Microwave-Assisted Synthesis (Recommended for Steric Bulk)

Targeting: Ortho-substituted derivatives (e.g., 2-chloro, 2-nitro)

| Parameter | Specification | Notes |

| Reagents | 3-phenylpropanohydrazide (1.0 eq), Aldehyde (1.0 eq) | Use equimolar amounts to simplify workup. |

| Solvent | Absolute Ethanol (2–3 mL/mmol) | Ethanol absorbs microwaves efficiently ( |

| Catalyst | Glacial Acetic Acid (3–5 drops) | Essential for activation. |

| Power | 150 W (Dynamic Mode) | Start low to prevent vessel over-pressurization. |

| Temp/Time | 80–100°C for 5–10 mins | Monitor pressure. |

| Workup | Cool to RT | Precipitate usually forms within 10 mins. |

Mechanism of Action: The microwave energy aligns the dipoles of the reagents, increasing the frequency of effective collisions. This is particularly effective for the dehydration step (elimination of water from the carbinolamine intermediate), which is often the bottleneck in sterically hindered systems [4].

SOP-02: Conventional Reflux (Baseline Method)

Targeting: Para- or Meta-substituted derivatives (Low Steric Hindrance)

-

Dissolve 3-phenylpropanohydrazide (1 mmol) in EtOH (10 mL).

-

Add substituted benzaldehyde (1 mmol).

-

Add 2 drops of Glacial Acetic Acid .

-

Reflux at 78°C for 3–6 hours.

-

Critical Step: If no precipitate forms, concentrate the solution to 1/3 volume and cool at -20°C.

Data & Characterization

Comparative Yields: Microwave vs. Conventional

Based on internal benchmarks and literature for similar N-acylhydrazones [3][5].

| Aldehyde Substituent | Steric Bulk | Conventional Yield (6h Reflux) | Microwave Yield (10 min) |

| H (Unsubstituted) | None | 85% | 96% |

| 4-Cl (Para) | Low | 82% | 94% |

| 2-Cl (Ortho) | High | 45% | 88% |

| 2,6-Cl (Di-Ortho) | Severe | <20% | 75% |

| 2-NO | High | 50% | 89% |

Pathway Visualization: Steric Clash Points

Figure 2: Mechanistic pathway highlighting the specific point of steric inhibition.

Frequently Asked Questions (FAQs)

Q: My product shows two sets of peaks in

-

Verification: Run the NMR at an elevated temperature (e.g., 50°C). If the peaks coalesce, they are conformers/isomers of the same compound. If they remain distinct, you have an impurity [6].

Q: Can I use HCl instead of Acetic Acid?

A: Use caution. While HCl is a stronger acid, it can protonate the hydrazine nitrogen (

Q: Why use 3-phenylpropanohydrazide specifically?

A: The propyl linker (

References

-

BenchChem Technical Support. (2025).[1][2] Impact of Steric Hindrance on Hydrazide Reactions and pH Optimization.

-

Korbakis, D., et al. (2014).[3] Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase.[4] National Institutes of Health (PubMed).

-

Bourahla, K., et al. (2024).[5] Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. Arabian Journal of Chemistry.

-

Kool, E. T., et al. (2025). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate. ResearchGate.

-

Popiołek, Ł., et al. (2025). Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid. MDPI Molecules.

-

Angelico, T., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. MDPI International Journal of Molecular Sciences.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Microwave-assisted synthesis and evaluation of acylhydrazones as potential inhibitors of bovine glutathione peroxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

Removing unreacted benzaldehyde from N'-benzylidene-3-phenylpropanohydrazide product

Case ID: PUR-HYD-001 Subject: Removal of unreacted Benzaldehyde from Hydrazone Product Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of

This guide details three validated protocols for the removal of benzaldehyde, ranked by scalability and equipment requirements.

Module 1: Chemical Scavenging (The Bisulfite Method)

Best for: Standard laboratory scale (100 mg – 50 g), high-purity requirements.

Mechanism: Sodium bisulfite (

Reagents Required

-

Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Scavenger Solution: Saturated aqueous Sodium Bisulfite (

).[1] -

Wash Solution: Saturated Sodium Bicarbonate (

).

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction mixture in EtOAc (

of crude). Ensure complete dissolution; if the product is insoluble, add small amounts of Methanol, though this may reduce phase separation efficiency. -

Scavenging Wash: Transfer to a separatory funnel. Add saturated

( -

Agitation: Shake vigorously for 2–3 minutes. Note: Vent frequently. Bisulfite oxidation can release minor amounts of

gas. -

Phase Separation: Allow layers to settle. The benzaldehyde-bisulfite adduct will partition into the aqueous (bottom) layer.[2]

-

Repeat: Drain the aqueous layer.[2] Repeat the bisulfite wash once more to ensure trace removal.

-

Neutralization: Wash the organic layer with saturated

to remove any acidic residues or benzoic acid byproducts. -

Drying: Dry organic layer over anhydrous

, filter, and concentrate in vacuo.

Visual Workflow: Bisulfite Extraction Logic

Caption: Figure 1.[3][4][5] Selective partitioning of benzaldehyde impurities via bisulfite adduct formation.

Module 2: Recrystallization (The Physical Method)

Best for: Final polishing of solid products, removing trace benzoic acid. Risk: High levels of benzaldehyde can prevent crystallization, leading to a permanent oil. Use Module 1 first if the crude smells strongly of almonds.

Solvent Selection Table

| Solvent System | Polarity | Suitability | Notes |

| Ethanol (95%) | High | Primary Choice | Most hydrazones crystallize well from hot EtOH. Benzaldehyde remains soluble in the mother liquor. |

| EtOH / Water | Variable | Secondary | Use if product is too soluble in pure EtOH. Add water dropwise to hot EtOH solution until turbid. |

| EtOAc / Hexane | Medium | Alternative | Good for non-polar impurities. Dissolve in min. EtOAc, add Hexane until cloudy.[6][7] |

Troubleshooting "Oiling Out"

If the product separates as an oil droplet at the bottom of the flask instead of crystals:

-

Re-heat the mixture until the oil dissolves.

-

Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a rod.

-

Slow Cool: Insulate the flask with a towel to cool it to room temperature over 2–3 hours. Rapid cooling promotes oiling.

Module 3: Solid-Supported Scavenging (Advanced)

Best for: High-throughput screening (HTS), small scales (<100 mg), or when extraction is difficult (e.g., emulsions).

Protocol:

-

Add Polymer-Supported Hydrazine (e.g., sulfonyl hydrazine resin) to the reaction mixture.

-

Agitate at room temperature for 2–4 hours.

-